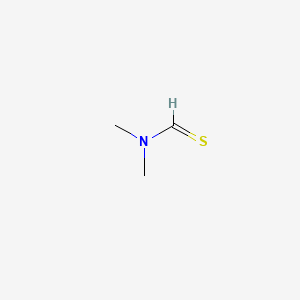

N,N-dimethylthioformamide

Descripción general

Descripción

N,N-Dimethylthioformamide undergoes a desulfurization reaction with hydrosilane under photo irradiation in the presence of a methyl iron complex . It forms a deep-orange complex with anhydrous bismuth (III) trifluoromethanesulfonate .

Synthesis Analysis

N,N-Dimethylthioformamide is used as a sulfur donor solvent to investigate the coordination chemistry of lead (II) . It undergoes desulfurization reaction with hydrosilane under photo irradiation in the presence of a methyl iron complex . It has been used in the synthesis of heterocycles and acyclic systems .Molecular Structure Analysis

The crystal structures of N,N-dimethylthioformamide were determined at 90 ± 2 K from single crystal X-ray diffraction data . The compound comprises planar molecules, a consequence of the π-electron delocalization over the N–C–S entities .Chemical Reactions Analysis

N,N-Dimethylthioformamide undergoes desulfurization reaction with hydrosilane under photo irradiation in the presence of a methyl iron complex . It forms a deep-orange complex with anhydrous bismuth (III) trifluoromethanesulfonate .Physical And Chemical Properties Analysis

N,N-Dimethylthioformamide is a liquid with a refractive index of n20/D 1.576 (lit.) and a density of 1.047 g/mL at 25 °C (lit.) . It has a molecular weight of 89.16 .Aplicaciones Científicas De Investigación

Infrared Spectroscopy

DMTF has been used in the field of Infrared Spectroscopy . The infrared spectra of DMTF have been investigated in the range 4000–250 cm −1 . This study helps in understanding the vibrational modes of the molecule and provides valuable information about the structure and bonding in the molecule .

Synthesis of Heterocycles and Acyclic Systems

DMTF, like other N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), finds application as a multipurpose reagent in synthetic organic chemistry . They are versatile synthons that can be used in a variety of ways to generate different functional groups . This makes them useful in the synthesis of heterocycles and acyclic systems .

Coordination Chemistry

DMTF has been used as a sulfur donor solvent to investigate the coordination chemistry of lead (II) . This study can provide insights into the bonding and structure of lead (II) complexes.

Complex Formation with Bismuth (III) Trifluoromethanesulfonate

DMTF forms a deep-orange complex with anhydrous bismuth (III) trifluoromethanesulfonate . This can be useful in the study of bismuth chemistry and the development of new materials.

Organic Functional Group Transformations

DMTF, like other N,N-dialkylamides, can be used in organic functional group transformations . They can deliver different functional groups such as amino (R-NMe 2 ), formyl (R-CHO), methylene (R-CH 2 ), cyano (R-CN), amidoalkyl (CH 2 N (CH 3 )-C (〓O)CH 3 -R) aminocarbonyl (R-CONMe 2 ), carbonyl (R-CO), methyl (-Me), a single atoms such as C, O, H etc .

Solvent in Synthetic Organic Chemistry

DMTF, like other N,N-dialkylamides, are common polar solvents used in synthetic organic chemistry . Their polar and aprotic nature, high boiling point, and ready availability make them ideal for a wide range of reactions .

Safety and Hazards

Mecanismo De Acción

Target of Action

N,N-Dimethylthioformamide (DMTF) is a chemical compound with the molecular formula HCSN(CH3)2 The primary targets of DMTF are not explicitly mentioned in the available literature

Mode of Action

It has been reported that dmtf undergoes a desulfurization reaction with hydrosilane under photo irradiation in the presence of a methyl iron complex . This suggests that DMTF may interact with its targets through a photochemical process, but the exact mechanism remains to be elucidated.

Result of Action

It has been reported that dmtf forms a deep-orange complex with anhydrous bismuth (iii) trifluoromethanesulfonate This suggests that DMTF may have the ability to form complexes with certain metal ions, which could potentially influence cellular processes

Propiedades

IUPAC Name |

N,N-dimethylmethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-4(2)3-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKECXRFZFFAANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061076 | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylthioformamide | |

CAS RN |

758-16-7 | |

| Record name | N,N-Dimethylthioformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylthioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylthioformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethioamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylmethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylthioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N,N-dimethylthioformamide?

A1: N,N-dimethylthioformamide has the molecular formula C3H7NS and a molecular weight of 89.15 g/mol. []

Q2: What is the spatial arrangement of atoms in a DMTF molecule?

A2: DMTF molecules are planar, a result of the π-electron delocalization over the N-C-S group. [] Gas-phase electron diffraction and computational studies revealed a single near-planar conformer, lacking true C2 symmetry. The methyl groups on the nitrogen atom are oriented differently compared to its oxygen analogue, N,N-dimethylformamide. []

Q3: How can the vibrational characteristics of DMTF be described?

A3: Infrared and Raman spectroscopic analyses have been used to characterize DMTF in both solid and liquid states. [, , , ] The data provides insights into its vibrational modes and how these are affected by factors such as hydrogen bonding and complexation with metal ions.

Q4: How does DMTF behave as a solvent for metal ions?

A4: DMTF is a sulfur-donor solvent that readily solvates various metal ions, exhibiting diverse coordination geometries and bond strengths depending on the metal ion. For instance, it forms tetrahedral complexes with zinc(II) and mercury(II), [] an octahedral complex with cadmium(II), [] and distorted tetrahedral complexes with copper(I) and silver(I). []

Q5: Does DMTF demonstrate any particular hydrogen-bonding behavior?

A5: DMTF displays a notable tendency for C-H···S hydrogen bonding, which is stronger than the C-H···O interactions observed in its oxygen analogue, N,N-dimethylformamide. This behavior influences the crystal packing and liquid structure of DMTF. []

Q6: What is the role of DMTF in sulfide synthesis?

A6: DMTF acts as a sulfur transfer agent in a novel sulfide synthesis method. [] This method involves the deoxygenation of sulfoxides to the corresponding sulfides in the presence of catalytic amounts of sulfuric acid, with DMTF transforming into dimethylformamide (DMF). The DMF generated can be reconverted to DMTF using diphosphorus pentasulfide, enhancing the sustainability of this process.

Q7: Can DMTF facilitate the formation of metal sulfide materials?

A7: DMTF has been successfully employed in a new general route for synthesizing metal sulfide materials. [] The reaction involves the interaction of DMTF with O-donor ligand metal complexes, leading to the formation of metal sulfides like MoS2, WS3, and Re2S7. This method offers a one-step procedure for producing both colloidal metal sulfides and supported metal sulfide catalysts within a mesoporous alumina matrix.

Q8: How is DMTF used in the preparation of polycyclic arene sulfides?

A8: DMTF serves as a sulfur source in the synthesis of polycyclic arene sulfides. It reacts with arene oxides in the presence of a catalytic amount of trifluoroacetic acid to yield the desired sulfide products. This method has been successfully applied to synthesize dihydroarene sulfides of various polycyclic aromatic hydrocarbons. [, ]

Q9: Have computational methods been used to study DMTF?

A9: Computational studies, including ab initio molecular orbital (MO) and density functional theory (DFT) calculations, have provided valuable insights into DMTF's molecular structure, electronic properties, and conformational preferences. [, ] These methods, along with normal coordinate analysis (NCA), were crucial in understanding the dimethyl rotamer properties and comparing them to its oxygen analogue.

Q10: How do structural modifications of DMTF affect its properties?

A10: Systematic modifications to the DMTF structure, particularly by changing the substituents on the nitrogen atom or modifying the thioformyl group, can impact its reactivity, coordination chemistry, and spectroscopic properties. For instance, replacing one methyl group with an ethoxycarbonyl group in N-ethoxycarbonyl N'-thioformyl piperazine affects its reactivity with organolithium reagents. []

Q11: What factors can affect the stability of DMTF?

A11: The stability of DMTF can be influenced by factors such as temperature, exposure to air and moisture, and the presence of other chemical species. For example, DMTF can undergo hydrolysis in the presence of hydrogensulfide, yielding N,N-dimethylthioformamide. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)

![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)